F-15599

描述

属性

IUPAC Name |

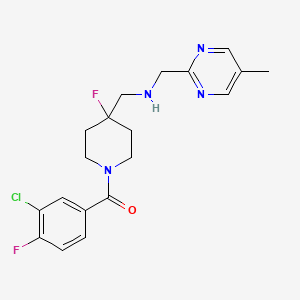

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF2N4O/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14/h2-3,8-10,23H,4-7,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAXKNFGOFTGLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029377 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635323-95-4 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-[[[(5-methyl-2-pyrimidinyl)methyl]amino]methyl]-1-piperidinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635323-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | F-15599 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635323954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | F-15599 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | F-15599 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83481Y1YCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

F-15599 (NLX-101): A Technical Guide to its Mechanism of Action at 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599, also known as NLX-101, is a novel, highly selective and efficacious agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It has garnered significant interest within the neuroscience and drug development communities due to its unique pharmacological profile, characterized by a preferential activation of postsynaptic 5-HT1A receptors, particularly in cortical regions.[2][3][4] This regional selectivity and its biased agonism at the molecular level distinguish it from older 5-HT1A receptor agonists and suggest a promising therapeutic potential for neuropsychiatric disorders such as depression and cognitive deficits.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound at 5-HT1A receptors, focusing on its signaling pathways, quantitative pharmacology, and the experimental methodologies used in its characterization.

Core Mechanism: Biased Agonism and Functional Selectivity

The central feature of this compound's mechanism of action is its functional selectivity, or biased agonism.[3][7] This means that this compound, upon binding to the 5-HT1A receptor, preferentially activates certain intracellular signaling pathways over others. This is in contrast to a conventional agonist that would activate all downstream pathways more or less equally. Specifically, this compound shows a distinctive profile in its activation of G-protein subtypes and downstream effectors.[7][8]

Signaling Pathways

This compound demonstrates a preference for Gαi over Gαo G-protein subtypes, a characteristic not observed with the endogenous ligand serotonin (5-HT).[7][8] Furthermore, it more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to other signaling readouts like G-protein activation, inhibition of cyclic AMP (cAMP) accumulation, and receptor internalization.[3][7][8] This biased signaling is believed to underlie its preferential activation of postsynaptic 5-HT1A receptors in the prefrontal cortex.[7][8]

Quantitative Pharmacology

The following tables summarize the quantitative data for this compound in comparison to reference 5-HT1A receptor agonists.

Table 1: In Vitro Binding Affinity and Functional Potency

| Compound | Receptor Binding (Ki, nM) | G-Protein Activation (pEC50) | cAMP Inhibition (pEC50) | ERK1/2 Phosphorylation (pEC50) | Receptor Internalization (pEC50) |

| This compound | 2.2 | 7.1 | 7.4 | 8.3 | 6.9 |

| F-13714 | 0.03 | 8.9 | 9.2 | 8.7 | 8.5 |

| (+)-8-OH-DPAT | 0.9 | 8.5 | 8.8 | 8.4 | 8.2 |

| 5-HT | 2.5 | 8.2 | 8.5 | 8.1 | 7.9 |

| Data compiled from Newman-Tancredi et al. (2009).[7] |

Table 2: In Vivo Potency (ED50)

| Compound | Dopamine (B1211576) Release in mPFC (µg/kg, i.p.) | 5-HT Release in Hippocampus (µg/kg, i.p.) | Antidepressant-like Effect (FST) (mg/kg, p.o.) |

| This compound | 30 | 240 | 2-16 |

| F-13714 | >1000 | 10 | 2-4 |

| Data compiled from Celada et al. (2007) and Pytka et al. (2021).[4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

-

Protocol:

-

Membranes from cells stably expressing human 5-HT1A receptors (e.g., CHO-h5-HT1A cells) are prepared.

-

Membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) at various concentrations.

-

Increasing concentrations of the test compound (this compound) are added to displace the radioligand.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

-

Objective: To measure the activation of G-proteins by this compound.

-

Protocol:

-

Cell membranes expressing 5-HT1A receptors are incubated with the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Increasing concentrations of this compound are added.

-

Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Potency (pEC50) and efficacy (Emax) are determined from concentration-response curves.

-

ERK1/2 Phosphorylation Assay

-

Objective: To quantify the this compound-induced phosphorylation of ERK1/2.

-

Protocol:

-

Cells expressing 5-HT1A receptors are treated with various concentrations of this compound for a specific time period.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (Western blotting).

-

The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.

-

Secondary antibodies conjugated to a detectable enzyme are used for visualization.

-

The intensity of the pERK1/2 band is normalized to the total ERK1/2 band, and concentration-response curves are generated.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on neurotransmitter release in specific brain regions.

-

Protocol:

-

A microdialysis probe is surgically implanted into the brain region of interest (e.g., medial prefrontal cortex or hippocampus) of an anesthetized rat.

-

Artificial cerebrospinal fluid is perfused through the probe.

-

Neurotransmitters in the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusate.

-

Samples of the dialysate are collected at regular intervals.

-

This compound is administered systemically (e.g., intraperitoneally).

-

Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC).

-

Regional Selectivity: Postsynaptic vs. Presynaptic 5-HT1A Receptors

A key aspect of this compound's profile is its preferential activation of postsynaptic 5-HT1A receptors over presynaptic autoreceptors.[2][4] This is evidenced by several lines of investigation:

-

Electrophysiology: this compound increases the firing rate of pyramidal neurons in the medial prefrontal cortex (mPFC), a postsynaptic effect, at doses significantly lower than those required to inhibit the firing of serotonergic neurons in the dorsal raphe nucleus, a presynaptic effect.[4]

-

Neurochemistry: this compound increases dopamine release in the mPFC (mediated by postsynaptic 5-HT1A receptors) with a much greater potency than it reduces hippocampal 5-HT release (mediated by presynaptic 5-HT1A autoreceptors).[4]

-

Gene Expression: this compound potently induces the expression of the immediate-early gene c-fos in the prefrontal cortex, while having weak or no effect in the raphe nuclei.[7][8]

Conclusion

This compound exhibits a unique and sophisticated mechanism of action at the 5-HT1A receptor, characterized by biased agonism and preferential activation of postsynaptic receptors in cortical regions.[3][4][7] Its distinct signaling signature, particularly the potent activation of the ERK1/2 pathway, likely underlies its promising antidepressant and pro-cognitive effects observed in preclinical models.[5][6] The detailed understanding of its pharmacology, as outlined in this guide, provides a strong rationale for its continued investigation and development as a novel therapeutic agent for central nervous system disorders.

References

- 1. From Receptor Selectivity to Functional Selectivity: The Rise of Biased Agonism in 5-HT1A Receptor Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneuropsychiatry.org [jneuropsychiatry.org]

- 4. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

F-15599: A Technical Guide to its Postsynaptic 5-HT1A Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of F-15599 (also known as NLX-101), a novel compound distinguished by its high selectivity and preferential agonist activity at postsynaptic serotonin (B10506) 1A (5-HT1A) receptors. The following sections provide a comprehensive overview of its binding affinity, functional activity, and the experimental methodologies used to characterize its unique properties, positioning it as a significant tool for neuroscience research and a potential therapeutic agent.

Receptor Binding Affinity

This compound exhibits a high affinity for the human 5-HT1A receptor, with a Ki value of 2.2 nM. Its selectivity is a key feature, demonstrating significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors. This high selectivity minimizes off-target effects, a crucial attribute for a therapeutic candidate.

Table 1: Receptor Binding Profile of this compound

| Receptor | Ki (nM) |

| Human 5-HT1A | 2.2 |

| Human 5-HT1B | >10,000 |

| Human 5-HT1D | >10,000 |

| Human 5-HT2A | >1,000 |

| Human 5-HT2C | >1,000 |

| Human 5-HT7 | >1,000 |

| Human α1-adrenergic | >1,000 |

| Human α2-adrenergic | >1,000 |

| Human D2 Dopamine (B1211576) | >1,000 |

Note: The table presents a summary of available data. Specific Ki values for all listed receptors were not consistently found in the provided search results; ">" indicates an affinity lower than the specified concentration.

Functional Activity and Biased Agonism

This compound acts as a potent agonist at 5-HT1A receptors, but its functional profile is nuanced, demonstrating biased agonism. This means it preferentially activates certain downstream signaling pathways over others. Notably, this compound shows a preference for stimulating Gαi over Gαo G-protein subunits and potently activates the extracellular signal-regulated kinase (ERK) pathway, particularly in the prefrontal cortex. This biased signaling is believed to underlie its unique in vivo effects.

Table 2: In Vitro Functional Activity of this compound at Human 5-HT1A Receptors

| Assay | Parameter | Value |

| [35S]GTPγS Binding | EC50 | ~10 nM |

| cAMP Inhibition | EC50 | ~25 nM |

| ERK 1/2 Phosphorylation | EC50 | ~5 nM |

Note: The values are approximations derived from multiple sources and are intended for comparative purposes.

In Vivo Pharmacology: Preferential Postsynaptic Activity

In vivo studies in animal models are crucial for understanding the physiological and behavioral consequences of this compound's receptor selectivity. These studies have consistently demonstrated that this compound preferentially activates postsynaptic 5-HT1A receptors in cortical regions over presynaptic autoreceptors in the raphe nuclei. This is a significant departure from many other 5-HT1A agonists, which often exhibit a preference for autoreceptors, leading to a reduction in serotonin release.

The preferential postsynaptic agonism of this compound is evident in its distinct dose-dependent effects. Low doses of this compound produce antidepressant-like effects in animal models without inducing the full spectrum of the serotonergic syndrome, which is typically associated with non-selective 5-HT1A receptor activation.

Table 3: In Vivo Effects of this compound in Rats

| Effect | Parameter | Value (mg/kg, i.p.) |

| Antidepressant-like Activity (Forced Swim Test) | ED50 | ~0.1 |

| Increase in prefrontal cortex dopamine release | ED50 | ~0.03 |

| Reduction in hippocampal serotonin release | ED50 | ~0.24 |

| Induction of Serotonin Syndrome (e.g., lower lip retraction) | ED50 | >1.0 |

| Hypothermia | ED50 | >1.0 |

Note: These values highlight the separation between the doses required for therapeutic-like effects and those causing side effects.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Caption: this compound signaling at postsynaptic 5-HT1A receptors.

Caption: Key experimental workflows for this compound characterization.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard methodologies in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist radioligand).

-

Non-specific binding control: 10 µM serotonin or WAY-100635.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

This compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Thaw the cell membranes on ice.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [3H]8-OH-DPAT (typically at its Kd concentration), and varying concentrations of this compound.

-

For determining non-specific binding, add the non-specific binding control instead of this compound in separate wells.

-

Add the cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To measure the functional agonist activity of this compound at the 5-HT1A receptor by quantifying G-protein activation.

Materials:

-

Rat brain slices (prefrontal cortex and dorsal raphe) or cell membranes expressing the 5-HT1A receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

-

This compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter or phosphorimager for autoradiography.

Procedure:

-

Pre-incubate the membranes or brain slices in assay buffer containing GDP for 15-20 minutes at 30°C. This ensures that the G-proteins are in their inactive, GDP-bound state.

-

Add varying concentrations of this compound to the reaction tubes or wells.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate for 60 minutes at 30°C. During this time, agonist binding to the receptor will promote the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter. For autoradiography with brain slices, expose the filters to a phosphor screen and analyze with a phosphorimager.

-

Analyze the data using non-linear regression to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal stimulation).

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound dissolved in a suitable vehicle.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex or dorsal raphe nucleus).

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to obtain a baseline, administer this compound (e.g., via intraperitoneal injection).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC with electrochemical detection.

-

Express the results as a percentage of the baseline levels and analyze the dose-response and time-course of the effects of this compound.

Conclusion

This compound is a highly selective 5-HT1A receptor agonist with a distinct pharmacological profile characterized by its preferential activation of postsynaptic receptors in the prefrontal cortex. Its biased agonism, particularly towards the ERK signaling pathway, likely contributes to its potent antidepressant and pro-cognitive effects observed in preclinical models at doses that do not typically elicit the full serotonergic syndrome. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other compounds with similar mechanisms of action, which hold promise for the development of more effective and better-tolerated treatments for neuropsychiatric disorders.

F-15599: A Technical Guide to its Engagement of the ERK1/2 Phosphorylation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599, also known as NLX-101, is a potent and highly selective 5-HT1A receptor full agonist. It exhibits functional selectivity, or "biased agonism," by preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1] This unique pharmacological profile is linked to its preferential stimulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation pathway, a key signaling cascade involved in neuronal plasticity, cell survival, and mood regulation.[2][3] This technical guide provides an in-depth overview of this compound's interaction with the ERK1/2 pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Concepts: this compound and Biased Agonism

This compound distinguishes itself from older, canonical 5-HT1A receptor agonists by demonstrating a marked preference for inducing ERK1/2 phosphorylation over other signaling pathways, such as G-protein activation, receptor internalization, or the inhibition of cAMP accumulation.[2][3] This biased signaling is thought to be responsible for its distinct in vivo effects, including its antidepressant-like and pro-cognitive properties, with a reduced propensity for the side effects associated with non-biased 5-HT1A agonists.[4][5] In rat prefrontal cortex, a region rich in postsynaptic 5-HT1A receptors, this compound potently activates ERK1/2 phosphorylation.[2]

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound and reference compounds, highlighting its potency and efficacy in engaging the 5-HT1A receptor and downstream signaling pathways.

Table 1: In Vitro Activity of this compound and Reference Agonists at 5-HT1A Receptors

| Parameter | This compound | F-13714 | (+)8-OH-DPAT | 5-HT |

| h5-HT1A Binding Affinity (pKi) | ||||

| [3H]8-OH-DPAT | 7.9 ± 0.1 | 9.7 ± 0.1 | 9.0 ± 0.1 | 8.3 ± 0.1 |

| G-Protein Activation ([35S]GTPγS binding, pEC50) | ||||

| HeLa-h5-HT1A membranes | 7.2 ± 0.1 | 9.2 ± 0.1 | 8.8 ± 0.1 | 8.0 ± 0.1 |

| G-Protein Activation ([35S]GTPγS binding, Emax % vs 5-HT) | ||||

| HeLa-h5-HT1A membranes | 102 ± 5 | 115 ± 4 | 105 ± 3 | 100 ± 4 |

| ERK1/2 Phosphorylation (pEC50) | ||||

| CHO-h5-HT1A cells | 7.8 ± 0.1 | 9.1 ± 0.1 | 8.3 ± 0.1 | 8.5 ± 0.1 |

| ERK1/2 Phosphorylation (Emax % vs 5-HT) | ||||

| CHO-h5-HT1A cells | 105 ± 6 | 110 ± 5 | 100 ± 4 | 100 ± 5 |

| cAMP Accumulation Inhibition (pEC50) | ||||

| HeLa-h5-HT1A cells | 6.5 ± 0.1 | 8.7 ± 0.1 | 8.1 ± 0.1 | 7.9 ± 0.1 |

| cAMP Accumulation Inhibition (Emax % vs 5-HT) | ||||

| HeLa-h5-HT1A cells | 100 ± 3 | 100 ± 2 | 100 ± 2 | 100 ± 3 |

Data compiled from Newman-Tancredi et al., 2009.

Table 2: In Vivo Effects of this compound

| Model | Parameter | This compound | F-13714 |

| Antidepressant-like Activity | |||

| Rat Forced Swim Test (immobility) | ED50 (mg/kg, p.o.) | 0.12 | 0.08 |

| Serotonergic Syndrome | |||

| Lower Lip Retraction | ED50 (mg/kg, p.o.) | 2.5 | 0.63 |

| Dopamine Release in mPFC | ED50 (µg/kg, i.p.) | 30 | Not Reported |

| Hippocampal 5-HT Release Inhibition | ED50 (µg/kg, i.p.) | 240 | Not Reported |

Data compiled from Assié et al., 2010 and other sources.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its impact on ERK1/2 phosphorylation.

Experimental Protocols

In Vitro ERK1/2 Phosphorylation Assay in CHO-h5-HT1A Cells

This protocol describes a method to assess the ability of this compound to induce ERK1/2 phosphorylation in Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.

1. Cell Culture and Seeding:

-

Culture CHO cells stably expressing the human 5-HT1A receptor (CHO-h5-HT1A) in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

-

Seed the cells into 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.

2. Serum Starvation:

-

Once the cells reach the desired confluency, aspirate the growth medium.

-

Wash the cells once with serum-free medium.

-

Add serum-free medium to each well and incubate for 18-24 hours at 37°C in a 5% CO2 incubator. This step is crucial to reduce basal levels of ERK1/2 phosphorylation.

3. Compound Treatment:

-

Prepare fresh solutions of this compound and any reference compounds at various concentrations in serum-free medium.

-

Aspirate the serum-free medium from the cells.

-

Add the compound solutions to the respective wells and incubate for a predetermined time (e.g., 10 minutes) at 37°C. Include a vehicle control (e.g., DMSO in serum-free medium).

4. Cell Lysis:

-

After the incubation period, place the plates on ice and immediately aspirate the compound-containing medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube.

5. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic Acid (BCA) assay.

6. Western Blotting:

-

Prepare protein samples for SDS-PAGE by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

7. Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.

-

Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ).

-

Express the results as the ratio of p-ERK1/2 to total ERK1/2.

-

Plot the data as a percentage of the maximal response to a reference agonist (e.g., 5-HT) and calculate pEC50 and Emax values.

Ex Vivo ERK1/2 Phosphorylation Analysis in Rat Prefrontal Cortex

This protocol outlines the procedure for measuring this compound-induced ERK1/2 phosphorylation in the prefrontal cortex of rats.

1. Animal Dosing:

-

Acclimate male Sprague-Dawley rats to the housing conditions for at least 5 days.

-

On the day of the experiment, administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses.[2]

-

For antagonist studies, a 5-HT1A antagonist such as WAY-100635 can be administered prior to this compound.[2]

2. Tissue Collection:

-

At a specified time point after dosing (e.g., 30 minutes), euthanize the rats by decapitation.[2]

-

Rapidly dissect the prefrontal cortex on an ice-cold surface.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C until further processing.

3. Tissue Homogenization and Protein Extraction:

-

Homogenize the frozen prefrontal cortex tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate at high speed to pellet insoluble material.

-

Collect the supernatant containing the protein lysate.

4. Protein Quantification and Western Blotting:

-

Follow steps 5 and 6 as described in the in vitro protocol above to determine protein concentration and perform Western blotting for p-ERK1/2 and total ERK1/2.

5. Data Analysis:

-

Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of this compound on ERK1/2 phosphorylation.

Conclusion

This compound represents a significant advancement in the development of 5-HT1A receptor agonists due to its biased agonism towards the ERK1/2 phosphorylation pathway. This unique mechanism of action is believed to underpin its promising therapeutic profile. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other biased agonists targeting the 5-HT1A receptor. The provided methodologies can be adapted to investigate the effects of this compound in various preclinical models and to explore its downstream effects on gene expression and neuronal function.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

F-15599: A Deep Dive into its Modulation of Dopamine Release in the Prefrontal Cortex

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

F-15599, a novel psychoactive compound, has garnered significant attention within the neuroscience community for its unique pharmacological profile. As a highly selective 5-HT1A receptor agonist, it demonstrates a remarkable preference for postsynaptic receptors located in the prefrontal cortex (PFC). This targeted action leads to a significant and dose-dependent increase in dopamine (B1211576) release in this critical brain region, which is implicated in cognition, motivation, and executive function. This technical guide provides a comprehensive overview of the effects of this compound on dopamine neurotransmission in the PFC, synthesizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on dopamine release in the medial prefrontal cortex (mPFC) of rats.

| Parameter | Value | Route of Administration | Reference |

| ED₅₀ for Dopamine Release in mPFC | 30 µg/kg | Intraperitoneal (i.p.) | [1] |

| ED₅₀ for 5-HT Release Reduction in Hippocampus | 240 µg/kg | Intraperitoneal (i.p.) | [1] |

| Minimal Effective Dose for Pyramidal Neuron Firing Increase in mPFC | 0.2 µg/kg | Intravenous (i.v.) | [1] |

| Minimal Effective Dose for Dorsal Raphe 5-HT Neuron Firing Reduction | 8.2 µg/kg | Intravenous (i.v.) | [1] |

Table 1: Systemic Administration of this compound and its Effects

| Concentration | Maximal Dopamine Increase (% of Basal Level) | Method | Reference |

| 300 µM | Significant global effect | Reverse Dialysis in mPFC | [1] |

| 1000 µM | ~470% | Reverse Dialysis in mPFC | [1] |

Table 2: Local Administration of this compound in the mPFC and its Effect on Dopamine Release

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the effects of this compound on dopamine release in the prefrontal cortex.

In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine and its metabolites in the mPFC of freely moving or anesthetized rats following systemic or local administration of this compound.

Methodology:

-

Animal Subjects: Male Sprague-Dawley rats are typically used.[1] They are housed in a controlled environment with a standard 12-hour light/dark cycle and have ad libitum access to food and water.

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the mPFC. The coordinates are determined based on a standard rat brain atlas.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: The dialysate, which contains extracellular fluid from the mPFC, is collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: this compound is administered either systemically (i.p. or i.v.) or locally through the dialysis probe (reverse dialysis).

-

Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and its metabolites.

-

Data Analysis: The data is typically expressed as a percentage change from the baseline levels established before drug administration.

In Vivo Single-Unit Electrophysiology

Objective: To record the firing rate of individual pyramidal neurons in the mPFC in response to this compound administration.

Methodology:

-

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. A craniotomy is performed to expose the brain surface above the mPFC.

-

Electrode Placement: A glass micropipette or a metal microelectrode is slowly lowered into the mPFC to isolate the electrical activity of a single neuron.

-

Neuron Identification: Pyramidal neurons are identified based on their characteristic firing patterns and spike waveforms.

-

Drug Administration: this compound is administered intravenously (i.v.) in escalating doses.

-

Data Recording and Analysis: The firing rate of the neuron is recorded before and after each dose of this compound. The change in firing rate is then calculated.

Visualizations

Signaling Pathway of this compound in the Prefrontal Cortex

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on dopamine release in the prefrontal cortex. This compound preferentially binds to and activates postsynaptic 5-HT1A receptors located on pyramidal neurons. This activation is coupled to Gαi proteins, which in turn modulates the activity of downstream effectors, including the ERK1/2 signaling cascade. This ultimately leads to an increase in the firing rate of these pyramidal neurons, which are thought to project to and stimulate dopamine-releasing neurons in the ventral tegmental area (VTA), resulting in increased dopamine release in the PFC.

References

The In Vivo Profile of F-15599: A Focus on Somatodendritic Autoreceptor Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

F-15599 (also known as NLX-101) is a novel, potent, and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] It has garnered significant interest within the neuroscience and pharmaceutical communities due to its unique property of "functional selectivity" or "biased agonism".[1] Specifically, this compound preferentially activates postsynaptic 5-HT1A receptors, primarily located in cortical regions, over the somatodendritic 5-HT1A autoreceptors found on serotonin neurons in the dorsal raphe nucleus (DRN).[2][3][4][5][6][7] This characteristic distinguishes it from older 5-HT1A agonists, which often activate autoreceptors at doses equal to or lower than those required for postsynaptic receptor engagement, thereby limiting their therapeutic efficacy by initially reducing serotonin release.[5]

This technical guide provides a comprehensive overview of the in vivo activity of this compound, with a specific focus on its effects at somatodendritic autoreceptors. We will summarize key quantitative data from electrophysiological and neurochemical studies, detail the experimental protocols used to generate this data, and provide visualizations of the underlying mechanisms and workflows.

Core Mechanism: Functional Selectivity at 5-HT1A Receptors

The therapeutic potential of this compound is rooted in its ability to preferentially modulate specific intracellular signaling cascades upon binding to the 5-HT1A receptor. Somatodendritic autoreceptors in the DRN act as a negative feedback mechanism, where their activation inhibits the firing of serotonin neurons and reduces overall serotonin release.[5][8] In contrast, activation of postsynaptic 5-HT1A heteroreceptors in regions like the medial prefrontal cortex (mPFC) is associated with the desired therapeutic effects, including antidepressant and pro-cognitive actions.[2][3]

This compound exhibits a distinct "signaling signature." In vitro and ex vivo studies have shown that it preferentially stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and more potently activates the Gαi G-protein subtype over the Gαo subtype.[1][9] This biased agonism is believed to underlie its preferential action on postsynaptic receptors in the cortex, leading to a favorable separation between therapeutic effects and the side effects associated with potent autoreceptor activation.[2][9]

Quantitative Data Summary

The in vivo selectivity of this compound has been quantified through electrophysiological and neurochemical studies. The following tables summarize the key findings, demonstrating the dose separation between its effects on postsynaptic versus presynaptic autoreceptor-mediated functions.

Table 1: In Vivo Electrophysiological Effects of this compound in Rats

| Parameter | Brain Region | Receptor Type | Effect | Minimal Effective Dose (i.v.) | Reference |

|---|---|---|---|---|---|

| Pyramidal Neuron Firing Rate | Medial Prefrontal Cortex (mPFC) | Postsynaptic | Increased Discharge Rate | 0.2 µg/kg | [2][10] |

| 5-HT Neuron Firing Rate | Dorsal Raphe Nucleus (DRN) | Somatodendritic Autoreceptor | Reduced Discharge Rate | 8.2 µg/kg |[2][10] |

This table illustrates that this compound activates postsynaptic receptors in the mPFC at doses more than an order of magnitude lower than those required to inhibit neuronal firing via somatodendritic autoreceptors in the DRN.[2]

Table 2: In Vivo Neurochemical Effects of this compound in Rats (Microdialysis)

| Parameter | Brain Region | Receptor Type | Effect | ED₅₀ (i.p.) | Reference |

|---|---|---|---|---|---|

| Extracellular Dopamine (B1211576) | Medial Prefrontal Cortex (mPFC) | Postsynaptic | Increased Output | 30 µg/kg | [2][10][11] |

| Extracellular Serotonin | Hippocampus | Somatodendritic Autoreceptor | Reduced Release | 240 µg/kg |[2][10][11] |

This neurochemical data corroborates the electrophysiological findings, showing an eight-fold selectivity for the postsynaptic receptor-mediated effect (dopamine release in mPFC) over the autoreceptor-mediated effect (serotonin release inhibition).[2]

Table 3: In Vivo Behavioral Profile of this compound in Rats

| Behavioral Model | Primary Receptor Mediation | Effect | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| Forced Swim Test (FST) | Postsynaptic | Reduced Immobility (Antidepressant-like) | 0.10 | [3][7] |

| 5-HT Syndrome (Lower Lip Retraction) | Autoreceptor/Postsynaptic | Induction | 1.1 | [3][7] |

| Hypothermia | Autoreceptor/Postsynaptic | Temperature Reduction | 1.4 |[3][7] |

This table highlights the significant separation between the doses of this compound required for antidepressant-like activity and those that induce classic serotonergic side effects, further supporting its preferential postsynaptic mechanism of action.[3]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies that established the pharmacological profile of this compound.

In Vivo Single-Unit Electrophysiology

This technique is used to measure the firing rate of individual neurons in response to drug administration.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.). The animal is then placed in a stereotaxic frame to allow for precise targeting of specific brain nuclei. Body temperature is maintained at 37°C with a heating pad.

-

Surgical Procedure: A burr hole is drilled in the skull overlying the target regions: the medial prefrontal cortex (mPFC) for postsynaptic effects and the dorsal raphe nucleus (DRN) for autoreceptor effects.

-

Neuronal Recording: A glass micropipette electrode is lowered into the target brain region. For the DRN, 5-HT neurons are identified by their characteristic slow (0.5-3 Hz) and regular firing pattern.[12] In the mPFC, pyramidal neurons are recorded. The electrode records the extracellular action potentials, which are then amplified, filtered, and displayed on an oscilloscope and computer.

-

Drug Administration: this compound is administered intravenously (i.v.) through a cannulated tail vein. A cumulative dosing regimen is often used, with increasing doses administered at regular intervals to construct a dose-response curve.

-

Antagonist Confirmation: To confirm that the observed effects are mediated by 5-HT1A receptors, the selective antagonist WAY100635 is administered after the effects of this compound have been established, which should reverse the drug-induced changes in firing rate.[2][10]

-

Data Analysis: The primary outcome is the neuronal firing rate (spikes/second), which is analyzed for significant changes from the baseline firing rate after each drug infusion.

In Vivo Microdialysis

This method allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving or anesthetized animals.

-

Animal Preparation: Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the mPFC or the ventral hippocampus (a region where 5-HT release is strongly modulated by DRN autoreceptors).[2][8] Animals are allowed to recover for several days following surgery.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane at the tip of the probe and into the flowing aCSF.

-

Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

Drug Administration: this compound is typically administered intraperitoneally (i.p.). After administration, dialysate collection continues for several hours to monitor the time course of the drug's effect. In some experiments, this compound is applied directly into the target region via reverse dialysis (included in the perfusion aCSF) to confirm local effects.[2]

-

Neurochemical Analysis: The concentration of dopamine and serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.

-

Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage of the average baseline concentration established before drug administration. Dose-response curves are generated, and ED₅₀ values are calculated.

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Caption: this compound biased signaling at the 5-HT1A receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Role of 5-HT1A autoreceptors in the mechanism of action of serotoninergic antidepressant drugs: recent findings from in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preferential in vivo action of F15599, a novel 5-HT(1A) receptor agonist, at postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Potassium Channel Conductance Is Involved in Phenylephrine-Induced Spontaneous Firing of Serotonergic Neurons in the Dorsal Raphe Nucleus [frontiersin.org]

F-15599 (NLX-101): A Technical Guide to its Therapeutic Potential in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

F-15599, also known as NLX-101, is a novel, highly selective, and potent full agonist for the serotonin (B10506) 5-HT1A receptor. A significant body of preclinical research suggests its potential as a therapeutic agent for a range of neurological and psychiatric disorders, including depression, cognitive deficits associated with schizophrenia, and Rett syndrome.[1] Its unique pharmacological profile, characterized by a preferential activation of postsynaptic 5-HT1A receptors in the prefrontal cortex over presynaptic autoreceptors in the raphe nuclei, distinguishes it from older 5-HT1A agonists and may offer an improved therapeutic window with fewer side effects. This technical guide provides an in-depth overview of the core scientific data, experimental methodologies, and underlying mechanisms of action of this compound, tailored for the neuroscience research and drug development community.

Mechanism of Action: Preferential Postsynaptic 5-HT1A Receptor Agonism

This compound's primary mechanism of action is its high-affinity binding to and activation of 5-HT1A receptors.[2][3][4][5] Unlike many existing serotonergic agents, this compound exhibits functional selectivity, or "biased agonism," meaning it preferentially engages specific downstream signaling pathways upon receptor binding.[1]

Key Features of this compound's Mechanism of Action:

-

High Selectivity: this compound displays over 1000-fold greater selectivity for the 5-HT1A receptor compared to other monoamine receptors and transporters.[6]

-

Postsynaptic Preference: Electrophysiological and neurochemical studies have demonstrated that this compound preferentially activates postsynaptic 5-HT1A receptors located on pyramidal neurons in the prefrontal cortex.[6][7][8] This is in contrast to its weaker effect on presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, which are responsible for the negative feedback inhibition of serotonin release.[6][8]

-

Biased Agonism: In vitro studies have shown that this compound preferentially activates the Gαi G-protein subtype over the Gαo subtype and stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) more potently than it inhibits adenylyl cyclase or induces receptor internalization.[1]

This preferential activation of cortical postsynaptic 5-HT1A receptors is thought to be the basis for its potential therapeutic effects. By stimulating these receptors, this compound can modulate the activity of cortical circuits implicated in mood regulation and cognition.

Signaling Pathway of this compound at Postsynaptic 5-HT1A Receptors

Caption: this compound signaling at postsynaptic 5-HT1A receptors.

Preclinical Evidence: Antidepressant and Pro-cognitive Potential

A substantial body of preclinical research in rodent models has demonstrated the potential of this compound in treating depression and cognitive dysfunction.

Antidepressant-like Activity

This compound has consistently shown potent antidepressant-like effects in various behavioral models.

| Model | Species | Route of Admin. | ED50 (mg/kg) | Key Finding |

| Forced Swim Test (FST) | Rat | p.o. | 0.12 | Significantly reduced immobility time, an effect maintained after repeated administration.[9] |

| Forced Swim Test (FST) | Rat | i.p. | 0.08 | Potent reduction in immobility.[9] |

| Ultrasonic Vocalization | Rat | i.p. | - | Decreased stress-induced ultrasonic vocalizations at low doses.[2][3][4] |

Pro-cognitive Effects

This compound has also demonstrated the ability to ameliorate cognitive deficits in animal models relevant to schizophrenia.

| Model | Species | Route of Admin. | Dose (mg/kg) | Key Finding |

| Phencyclidine (PCP)-induced deficit in hole-board | Rat | i.p. | 0.16 | Partially alleviated working and reference memory deficits induced by PCP.[10][11] |

| PCP-induced deficit in reversal learning | Rat | i.p. | - | Attenuated cognitive flexibility deficits induced by PCP.[10][11] |

Neurochemical Effects

Microdialysis studies have provided direct evidence of this compound's ability to modulate neurotransmitter release in a manner consistent with its proposed mechanism of action.

| Brain Region | Neurotransmitter | Route of Admin. | ED50 (µg/kg) | Effect |

| Medial Prefrontal Cortex | Dopamine | i.p. | 30 | Increased dopamine output, indicative of postsynaptic 5-HT1A receptor activation.[6][8] |

| Hippocampus | Serotonin (5-HT) | i.p. | 240 | Reduced 5-HT release, indicative of presynaptic 5-HT1A autoreceptor activation at higher doses.[6][8] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Caption: Workflow for the rodent Forced Swim Test.

Protocol Details:

-

Animals: Male Sprague-Dawley rats are typically used.[5] They are housed in groups with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

-

Apparatus: A transparent plastic cylinder (approximately 40-50 cm high and 18-20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

-

Procedure:

-

Day 1 (Pre-test): Each rat is individually placed in the cylinder for a 15-minute swim session. This initial exposure induces a state of behavioral despair, leading to increased immobility in the subsequent test.[3]

-

Drug Administration: Following the pre-test, animals are administered this compound or vehicle (e.g., saline) via the desired route (oral gavage or intraperitoneal injection) at specified time points before the test session.

-

Day 2 (Test): 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-minute test session. The entire session is recorded for later analysis.

-

-

Data Analysis: An observer blind to the treatment conditions scores the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Caption: Workflow for in vivo microdialysis in rodents.

Protocol Details:

-

Animals and Surgery: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus).[12] The animals are allowed to recover for several days.

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).[13]

-

After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

This compound is administered, and dialysate collection continues for several hours.

-

-

Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine and serotonin.

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration.

Clinical Development and Future Directions

This compound, under the name NLX-101, is currently under clinical development by Neurolixis.[14] While initial preclinical studies focused on depression and psychosis, the clinical development has pivoted towards orphan indications.

Rett Syndrome: Preclinical studies in a mouse model of Rett syndrome demonstrated that NLX-101 can alleviate breathing abnormalities.[4][15] This has led to the granting of Orphan Drug designation for NLX-101 for the treatment of Rett syndrome in both the United States and Europe.[6] A Phase 1 clinical trial has been initiated.[16]

Fragile X Syndrome: NLX-101 is also in Phase 1 clinical development for the treatment of Fragile X Syndrome.[14]

The unique mechanism of this compound, with its preferential activation of postsynaptic 5-HT1A receptors in the cortex, suggests a broad therapeutic potential for a variety of CNS disorders characterized by serotonergic and cognitive dysfunction. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human populations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NLX-101 - Neurolixis [neurolixis.com]

- 5. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rett Syndrome Research Trust Awards $9 Million to Accelerate Translation of Lab Discoveries to the Clinic | Rett Syndrome Research Trust [reverserett.org]

- 7. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 8. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NLX-101 by Neurolixis for Fragile X Syndrome: Likelihood of Approval [pharmaceutical-technology.com]

- 15. rettsyndromenews.com [rettsyndromenews.com]

- 16. 25 March 2025 - Transgenic mouse study adds support for development of NLX-101 for treatment of Rett Syndrome - Neurolixis [neurolixis.com]

F-15599: A Comprehensive Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-15599, also known as NLX-101, is a potent and highly selective serotonin (B10506) 5-HT1A receptor full agonist with a distinctive pharmacological profile.[1][2] It exhibits functional selectivity, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1][3] This biased agonism is thought to contribute to its potential as a therapeutic agent for a range of neurological and psychiatric disorders, including depression and Rett syndrome.[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological characterization of this compound, intended for professionals in the fields of neuroscience, medicinal chemistry, and drug development.

Discovery and Pharmacological Profile

This compound was identified as a novel compound with high efficacy and selectivity for the serotonin 5-HT1A receptor.[3] Its discovery was driven by the therapeutic hypothesis that preferential activation of postsynaptic 5-HT1A receptors could offer an improved treatment strategy for mood disorders.[3]

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human 5-HT1A receptor. The binding affinity is typically quantified by the inhibition constant (Ki).

| Receptor | pKi | Ki (nM) | Reference |

| Human 5-HT1A | 8.47 | 3.4 | [4] |

This compound exhibits high selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other neurotransmitter receptors.

Functional Activity

The functional activity of this compound is characterized by its potency (EC50) and efficacy (Emax) in various cellular assays. It acts as a full agonist at the 5-HT1A receptor.

| Assay | pEC50 | Emax (% of 5-HT) | Reference |

| [35S]GTPγS Binding | 7.3 | 104 | [4] |

| Adenylyl Cyclase Inhibition | 6.5 | 100 | [4] |

| ERK1/2 Phosphorylation | 7.8 | 100 | [4] |

Mechanism of Action and Signaling Pathways

This compound's unique pharmacological effects are attributed to its biased agonism at the 5-HT1A receptor. It preferentially activates specific downstream signaling pathways.

G-Protein Coupling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR). This compound has been shown to preferentially activate the Gαi subunit over the Gαo subunit.[2][4] This selective coupling is believed to be a key determinant of its distinct signaling profile.

Downstream Signaling

Activation of the 5-HT1A receptor by this compound leads to the modulation of several intracellular signaling cascades:

-

Inhibition of Adenylyl Cyclase: Consistent with Gαi coupling, this compound potently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Activation of ERK1/2 Phosphorylation: this compound stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a pathway implicated in neuronal plasticity and antidepressant effects.[4][5]

The preferential activation of the ERK1/2 pathway over other signaling cascades is a hallmark of this compound's functional selectivity.

Chemical Synthesis

The chemical synthesis of this compound, chemically named 3-Chloro-4-fluorophenyl-[4-fluoro-4-[[(5-methylpyrimidin-2-ylmethyl)amino]methyl]piperidin-1-yl]methanone, involves a multi-step process. The following is a detailed protocol based on available literature.

Synthesis of 5-Methyl-pyrimidin-2-ylmethylamine dihydrochloride (Intermediate 1)

Materials:

-

5-Methyl-2-cyanopyrimidine

-

Methanol (anhydrous)

-

Raney Nickel

-

Hydrogen gas

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Protocol:

-

In a high-pressure hydrogenation vessel, dissolve 5-methyl-2-cyanopyrimidine in anhydrous methanol.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Carefully filter the reaction mixture to remove the Raney Nickel catalyst.

-

To the filtrate, add a stoichiometric excess of concentrated hydrochloric acid.

-

The hydrochloride salt will precipitate out of the solution. The precipitation can be aided by the addition of diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-methyl-pyrimidin-2-ylmethylamine dihydrochloride.

Synthesis of 1-(3-Chloro-4-fluorobenzoyl)-4-fluoro-4-cyanopiperidine (Intermediate 2)

Materials:

-

1-(3-Chloro-4-fluorobenzoyl)-4-piperidone

-

Acetone (B3395972) cyanohydrin

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

Dissolve 1-(3-chloro-4-fluorobenzoyl)-4-piperidone in dichloromethane.

-

Add acetone cyanohydrin and triethylamine to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin intermediate.

-

This intermediate can often be used in the next step without further purification.

Synthesis of this compound: Reductive Amination

Materials:

-

5-Methyl-pyrimidin-2-ylmethylamine dihydrochloride (Intermediate 1)

-

1-(3-Chloro-4-fluorobenzoyl)-4-fluoro-4-cyanopiperidine (Intermediate 2)

-

Methanol

-

Sodium cyanoborohydride

-

Molecular sieves (4Å)

-

Triethylamine or another suitable base

Protocol:

-

To a solution of 5-methyl-pyrimidin-2-ylmethylamine dihydrochloride and 1-(3-chloro-4-fluorobenzoyl)-4-fluoro-4-cyanopiperidine in methanol, add activated 4Å molecular sieves.

-

Add a suitable base, such as triethylamine, to neutralize the hydrochloride salt and facilitate the reaction.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium cyanoborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter off the molecular sieves and concentrate the filtrate under reduced pressure.

Purification of this compound

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a gradient of Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small percentage of triethylamine to prevent tailing)

Protocol:

-

Dissolve the crude this compound in a minimal amount of the initial eluent.

-

Prepare a silica gel column with the chosen eluent system.

-

Load the dissolved crude product onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity if a gradient is used.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a solid.

Experimental Protocols for Pharmacological Characterization

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor

-

Radioligand (e.g., [3H]8-OH-DPAT)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 4 mM MgCl2)

-

Non-specific binding control (e.g., 10 µM 5-HT)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To assess the functional agonist activity of this compound at the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor

-

[35S]GTPγS

-

GDP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA)

Protocol:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the cell membranes, GDP, and this compound in the assay buffer.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the concentration-response curve and determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay

Objective: To measure the effect of this compound on the phosphorylation of ERK1/2.

Materials:

-

Whole cells expressing the human 5-HT1A receptor

-

This compound

-

Serum-free cell culture medium

-

Lysis buffer

-

Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2

-

Western blotting or ELISA detection system

Protocol:

-

Plate the cells and grow to a suitable confluency.

-

Starve the cells in serum-free medium for several hours.

-

Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the cell lysates.

-

Determine the protein concentration of each lysate.

-

Analyze the levels of p-ERK and total ERK using Western blotting or a specific ELISA kit.

-

Quantify the band intensities or ELISA signal and normalize the p-ERK signal to the total ERK signal.

-

Plot the concentration-response curve to determine the EC50 and Emax for ERK1/2 phosphorylation.

Conclusion

This compound is a promising 5-HT1A receptor agonist with a unique profile of biased agonism, preferentially activating postsynaptic receptors and specific downstream signaling pathways. This technical guide provides a comprehensive overview of its discovery, detailed methodologies for its chemical synthesis, and key experimental protocols for its pharmacological characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working on the development of novel therapeutics targeting the serotonergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

F-15599 (NLX-101) in Preclinical Rett Syndrome Research: A Technical Guide

Introduction

Rett syndrome (RTT) is a severe X-linked neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, which encodes the methyl-CpG-binding protein 2.[1][2] This protein is a critical transcriptional regulator, and its dysfunction leads to a range of profound neurological deficits, including severe respiratory distress, cognitive impairments, and loss of motor skills.[2][3] Despite advances in understanding the neurobiology of RTT, effective therapies remain a significant unmet need.[1][2]

One promising therapeutic avenue involves targeting the serotonergic system, which is known to be dysfunctional in RTT.[4] F-15599, also known as NLX-101, is a novel, highly selective, and potent 5-HT1A receptor full agonist.[5] It exhibits a unique "biased agonism," preferentially activating postsynaptic 5-HT1A receptors (heteroreceptors) in cortical and brainstem regions over presynaptic 5-HT1A autoreceptors in the raphe nuclei.[1][6][7] This profile suggests it may offer therapeutic benefits for mood and cognition while minimizing certain side effects associated with less selective 5-HT1A agonists.[4][7] NLX-101 has received 'Orphan Drug' designation for the treatment of Rett syndrome and has entered Phase 1 human studies.[8][9]

This technical guide provides an in-depth overview of the preclinical research on NLX-101 for Rett syndrome, summarizing key efficacy data, detailing experimental protocols, and illustrating the underlying mechanisms of action.

Pharmacological Profile and Mechanism of Action

NLX-101 is distinguished by its exceptional selectivity for the 5-HT1A receptor, with over 1000-fold higher affinity for this target compared to other receptors.[4] Its key feature is functional selectivity, or biased agonism. Unlike older 5-HT1A agonists that activate all receptor populations, NLX-101 preferentially stimulates postsynaptic 5-HT1A heteroreceptors.[6][10] This is significant because the activation of presynaptic 5-HT1A autoreceptors can limit the therapeutic effects of serotonergic agents, whereas stimulating postsynaptic receptors is crucial for antidepressant and pro-cognitive actions.[1]

In vitro studies have shown that NLX-101 potently stimulates extracellular signal-regulated kinase (ERK1/2) phosphorylation, a downstream signaling pathway linked to its therapeutic effects, more effectively than it influences other pathways like cAMP inhibition or receptor internalization.[6] This preferential signaling cascade is believed to contribute to its robust efficacy in preclinical models.[1]

Preclinical Efficacy Data

Preclinical studies have primarily utilized heterozygous female Mecp2 mouse models, which recapitulate key phenotypes of human RTT, including respiratory and cognitive deficits.[1][3][10]

Respiratory Function